molecular formula C24H24N4O4 B2756220 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1251602-67-1

2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2756220
CAS No.: 1251602-67-1
M. Wt: 432.48
InChI Key: CGSPBGVDEDGTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is a high-purity chemical compound, 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one, designed for research and development purposes. The compound features a complex structure incorporating a dihydropyridazin-one core, a scaffold noted in scientific literature for various biological activities . This core is functionalized with a 4-ethylphenyl group at the 6-position and a 1,2,4-oxadiazol-5-yl moiety at the 2-position. The 1,2,4-oxadiazole ring is further substituted with a 4-ethoxy-3-methoxyphenyl group, which may influence the compound's physicochemical properties and bioavailability. Compounds with similar structural features, particularly those containing the pyridazinone core, have been investigated in pharmaceutical research for their potential as therapeutic agents . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-16-6-8-17(9-7-16)19-11-13-23(29)28(26-19)15-22-25-24(27-32-22)18-10-12-20(31-5-2)21(14-18)30-3/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSPBGVDEDGTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The 2,3-dihydropyridazin-3-one nucleus is typically synthesized via cyclocondensation between β-keto esters and hydrazine derivatives. For 6-(4-ethylphenyl) substitution:

  • 4-Ethylphenylacetophenone is subjected to Claisen condensation with diethyl oxalate to form ethyl 3-(4-ethylphenyl)-3-oxopropanoate.
  • Reaction with hydrazine hydrate in ethanol under reflux yields 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate I).

Reaction conditions:

  • Solvent: Anhydrous ethanol
  • Temperature: 78°C reflux
  • Time: 12–16 hours
  • Yield: 68–72%

Formation of the 1,2,4-Oxadiazol-5-yl Moiety

Nitrile Oxide Cycloaddition

The 1,2,4-oxadiazole ring is constructed via [3+2] cycloaddition between nitrile oxides and amidoximes:

  • 4-Ethoxy-3-methoxybenzaldehyde is converted to its oxime using hydroxylamine hydrochloride in pyridine.
  • Chlorination with N-chlorosuccinimide (NCS) generates the nitrile oxide intermediate.
  • Cycloaddition with N-hydroxy-3-aminocrotononitrile forms the 1,2,4-oxadiazole-5-carboxamide (Intermediate II).

Key parameters:

  • Solvent: Dichloromethane
  • Temperature: 0–5°C (slow addition) → room temperature
  • Catalysis: Triethylamine (1.2 equiv)
  • Yield: 55–60%

Alkylation and Final Coupling

N-Alkylation of Pyridazinone

Intermediate I undergoes N-alkylation with the oxadiazole-bearing electrophile:

  • Activation of Intermediate II’s carboxamide group via conversion to acyl chloride (SOCl₂, reflux).
  • Alkylation of Intermediate I using NaH as base in DMF:

$$
\text{Intermediate I} + \text{ClCO-(oxadiazole)} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$

Reaction optimization data:

Parameter Range Tested Optimal Condition
Base NaH, K₂CO₃, DBU NaH (1.5 equiv)
Temperature (°C) 0–25 10–15
Solvent DMF, THF, DCE DMF
Yield (%) 42–67 63

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent CA2545193A1 discloses Suzuki-Miyaura coupling for introducing aryl groups to pyridazinones:

  • Bromination of Intermediate I at position 2 using POBr₃.
  • Cross-coupling with 3-(4-ethoxy-3-methoxyphenyl)-5-(pinacolboronyl)-1,2,4-oxadiazole under Pd(PPh₃)₄ catalysis.

Advantages:

  • Higher functional group tolerance
  • Enables late-stage diversification

Disadvantages:

  • Requires air-free conditions
  • Boronic ester synthesis adds steps

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.1 Hz, 2H, Ar-H)
  • δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H)
  • δ 6.95 (s, 1H, oxadiazole-H)
  • δ 5.32 (s, 2H, N-CH₂-oxadiazole)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃)
  • δ 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
  • δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)

HRMS (ESI):
Calculated for C₂₅H₂₆N₄O₄ [M+H]⁺: 446.1956
Found: 446.1952

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety exhibits sensitivity to:

  • Prolonged heating above 120°C (ring-opening)
  • Strong acids (protonation at N2 leading to decomposition)

Mitigation approaches:

  • Use of aprotic solvents (DMF, DMSO)
  • Addition of radical scavengers (BHT) during high-temperature steps

Regioselectivity in N-Alkylation

Competing O- vs N-alkylation addressed by:

  • Employing silver oxide as a selective base
  • Microwave-assisted conditions (80°C, 30 min) improving N-selectivity to >9:1

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 1,2,4-oxadiazole group distinguishes it from triazole- or pyridine-based analogs. Oxadiazoles are known for metabolic stability and π-stacking capabilities, which may enhance target binding compared to sulfanyl-triazole derivatives .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step heterocyclic couplings, similar to the methods described for compound 13 in , where DMF-mediated reactions yield complex architectures .

Physicochemical and Computational Insights

For instance, the ethoxy and methoxy groups may introduce steric and electronic effects that alter reactivity relative to chlorophenyl or methylisoxazole substituents (e.g., I-6373, I-6473) .

Crystallographic Considerations

The SHELX software suite () is widely used for small-molecule crystallography. If the target compound were crystallized, SHELXL could refine its structure, revealing conformational details (e.g., oxadiazole ring planarity) critical for comparing packing efficiencies or intermolecular interactions with analogs .

Biological Activity

The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one is a member of the oxadiazole derivatives class and has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

IUPAC Name

The IUPAC name of the compound is:
\text{2 3 4 ethoxy 3 methoxyphenyl 1 2 4 oxadiazol 5 yl methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one}

Molecular Formula

The molecular formula is C_{24}H_{24}N_{4}O_{4} with a molecular weight of 432.47 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, derivatives of oxadiazole compounds have shown activity against human colon adenocarcinoma (HT-29), human gastric carcinoma (GXF 251), and several other cancer types with IC50 values ranging from 1.143\,\mu M to 9.27\,\mu M .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain pathways related to cancer cell proliferation and survival. For example, it has been shown to affect histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer development .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound exhibits anti-inflammatory and antimicrobial activities. It has been noted for its ability to inhibit cyclooxygenases (COX-1 and COX-2), which play a significant role in inflammatory responses . The antimicrobial effects have also been documented but require further investigation for specific pathogens.

Study on Anticancer Activity

A notable study conducted by researchers evaluated the anticancer efficacy of various derivatives containing the oxadiazole moiety. The study reported that compounds similar to This compound exhibited selective cytotoxicity against cancer cell lines with minimal effects on normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications on the phenyl rings and oxadiazole units significantly influenced biological activity. For instance, varying substituents on the phenyl groups led to enhanced potency against specific cancer types .

CompoundIC50 (μM)Cancer Type
Compound A9.27Gastric
Compound B1.143Renal
Compound C2.76Ovarian

Q & A

Q. Q1. What are the optimized synthetic protocols for preparing this compound, and what analytical techniques validate its purity and structure?

Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring, followed by alkylation and coupling reactions to introduce the dihydropyridazinone core. Key steps include:

Oxadiazole Formation : Reacting 4-ethoxy-3-methoxybenzoyl chloride with thiosemicarbazide under reflux in ethanol, followed by oxidative cyclization using iodine/NaHCO₃ .

Core Assembly : Coupling the oxadiazole intermediate with 6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one via nucleophilic substitution.

Q. Validation Techniques :

  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., methoxy vs. ethoxy groups) .
  • HPLC/MS : Ensures >95% purity and molecular ion verification .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (if single crystals are obtainable) .

Q. Q2. What in vitro biological assays are recommended for preliminary pharmacological profiling?

Answer: Initial screening should focus on target-agnostic assays to identify potential therapeutic niches:

  • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR, VEGFR2) due to structural similarity to oxadiazole-containing kinase inhibitors .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. Q3. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be systematically addressed?

Answer: Contradictions often arise from experimental variables. Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to control inoculum size and growth phase .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
  • Batch Consistency : Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and re-test activity .

Q. Q4. What computational methods are effective for predicting binding modes and off-target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The oxadiazole ring often engages in π-π stacking with aromatic residues (e.g., Phe in EGFR) .
  • MD Simulations : Run 100-ns simulations in Desmond to assess binding stability (RMSD <2 Å indicates robust interactions) .
  • Off-Target Profiling : Employ SwissTargetPrediction or SEA databases to identify risk targets (e.g., cytochrome P450 isoforms) .

Q. Q5. How can environmental fate and ecotoxicological risks be evaluated for this compound?

Answer:

  • Degradation Studies : Perform hydrolysis (pH 5–9) and photolysis (UV-A/B exposure) to identify breakdown products .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-h EC₅₀ testing per OECD 202 .
    • Algal Growth Inhibition : 72-h assays with Raphidocelis subcapitata .
  • Bioaccumulation : Estimate logP (e.g., XLogP3 ~3.5) and bioconcentration factor (BCF) using EPI Suite .

Methodological Considerations

Q. Q6. What experimental designs are robust for optimizing reaction yields in large-scale synthesis?

Answer:

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize oxadiazole cyclization by varying iodine concentration (0.5–2.0 eq.) and reaction time (2–6 h) .
  • In-line Analytics : Implement FTIR or ReactIR to monitor reaction progression in real-time .

Q. Q7. How should researchers resolve ambiguities in NMR assignments for structurally complex intermediates?

Answer:

  • 2D NMR : Utilize HSQC to correlate ¹H-¹³C signals and NOESY for spatial proximity analysis (e.g., distinguishing dihydropyridazinone conformers) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs for challenging assignments (e.g., overlapping methoxy/ethoxy signals) .

Safety and Handling

Q. Q8. What PPE and engineering controls are critical given the compound’s GHS hazards?

Answer:

  • PPE : Nitrile gloves, FFP3 respirators, and chemical goggles to prevent dermal/ocular exposure (analogous to GHS Category 2B carcinogens) .
  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and HEPA-filtered gloveboxes for weighing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.